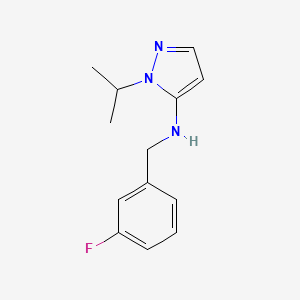

N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Beschreibung

N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3-fluorobenzyl group attached to the amine nitrogen of a 1-isopropyl-substituted pyrazole ring. This compound belongs to a broader class of pyrazol-5-amine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including kinase inhibition and receptor modulation .

Eigenschaften

Molekularformel |

C13H16FN3 |

|---|---|

Molekulargewicht |

233.28 g/mol |

IUPAC-Name |

N-[(3-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C13H16FN3/c1-10(2)17-13(6-7-16-17)15-9-11-4-3-5-12(14)8-11/h3-8,10,15H,9H2,1-2H3 |

InChI-Schlüssel |

COEDIWFWYOPUAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the fluorobenzyl group: The pyrazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the N-(3-fluorobenzyl) derivative.

Addition of the isopropyl group: Finally, the isopropyl group is introduced via alkylation using isopropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of Selected Pyrazol-5-amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine | C₁₃H₁₆FN₃ | 233.29* | Not explicitly listed | 3-fluorobenzyl, isopropyl |

| 1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine | C₁₂H₁₄FN₃ | 219.26 | 1154199-53-7 | 4-fluorophenyl, isopropyl |

| 3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine | C₆H₁₀BrN₃ | 204.07 | EN300-232082 | Bromo at pyrazole C3, isopropyl |

| 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | C₇H₁₀F₃N₃ | 193.17 | 1171326-79-6 | CF₃ at pyrazole C3, isopropyl |

| 1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-amine | C₁₁H₁₂FN₃ | 205.23 | Not explicitly listed | 3-fluorobenzyl, methyl at pyrazole C4 |

| 3-(propan-2-yl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | C₁₁H₁₅N₅ | 217.27 | 1153082-81-5 | Pyrimidinyl at N1, isopropyl |

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The 3-fluorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 4-fluorophenyl analog (CAS 1154199-53-7) . This may alter binding to hydrophobic pockets in biological targets.

Impact of Heterocyclic Substituents :

- The pyrimidin-2-yl substituent in C₁₁H₁₅N₅ (CAS 1153082-81-5) introduces a planar heterocycle, likely improving interactions with aromatic residues in enzyme active sites .

Methyl vs.

Key Findings:

- Synthetic Routes : The target compound’s synthesis may parallel methods for N,N3-dimethyl-1-phenyl-1H-pyrazol-5-amine (68.9% yield via cyclization with Na₂CO₃ and P₄S₁₀) .

- Pharmacological Potential: Fluorinated pyrazoles like darolutamide () demonstrate clinical utility in prostate cancer, suggesting analogous applications for the target compound .

- Noncovalent Interactions: The 3-fluorobenzyl group may engage in van der Waals or dipole-dipole interactions, as predicted by electron density analysis tools like Multiwfn .

Biologische Aktivität

N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C12H14FN3

- Molecular Weight : 219.26 g/mol

- CAS Number : 1628730-49-3

1. Anti-inflammatory Activity

Research indicates that compounds similar to N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Table 1: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine | 15 | |

| CGP 28238 | ≤2 | |

| Other Pyrazole Derivatives | 10 - 20 |

2. Antimicrobial Activity

N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has demonstrated antimicrobial activity against various pathogens. In studies, it showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

3. Anticancer Activity

Recent investigations into the anticancer potential of N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine have shown promising results. The compound has been observed to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of the PI3K/AKT/mTOR pathway.

Case Study: Glioma Cell Lines

A study reported that treatment with N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine resulted in a significant reduction in cell viability in glioma cell lines, with IC50 values around 20 µM. The compound's efficacy was attributed to its ability to disrupt cell cycle progression and promote necroptosis.

The biological activities of N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory responses and microbial metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.